molecular formula C13H12FNO4S2 B3060113 Methyl 3-{[(4-fluorophenyl)(methyl)amino]sulfonyl}thiophene-2-carboxylate CAS No. 1708401-69-7

Methyl 3-{[(4-fluorophenyl)(methyl)amino]sulfonyl}thiophene-2-carboxylate

Cat. No.: B3060113
CAS No.: 1708401-69-7
M. Wt: 329.4
InChI Key: JKVONDKDNCCPGL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-{[(4-fluorophenyl)(methyl)amino]sulfonyl}thiophene-2-carboxylate is an organic compound that features a thiophene ring substituted with a carboxylate group and a sulfonamide group The presence of the 4-fluorophenyl and methylamino groups adds to its chemical complexity and potential reactivity

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-{[(4-fluorophenyl)(methyl)amino]sulfonyl}thiophene-2-carboxylate typically involves the reaction of thiophene-2-carboxylic acid with appropriate sulfonamide and fluorophenyl reagents. One common method involves the use of thiophene-2-carboxylic acid chloride, which reacts with methylamine and 4-fluorophenylsulfonyl chloride under controlled conditions to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings to ensure high-quality output.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-{[(4-fluorophenyl)(methyl)amino]sulfonyl}thiophene-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group can be reduced to an amine.

    Substitution: Electrophilic aromatic substitution reactions can occur on the thiophene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst are often employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines.

Scientific Research Applications

Methyl 3-{[(4-fluorophenyl)(methyl)amino]sulfonyl}thiophene-2-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 3-{[(4-fluorophenyl)(methyl)amino]sulfonyl}thiophene-2-carboxylate involves its interaction with specific molecular targets. The sulfonamide group can interact with enzymes or receptors, potentially inhibiting their activity. The fluorophenyl group may enhance the compound’s binding affinity and specificity for its targets. The exact pathways and molecular targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 3-{[(4-fluorophenyl)(methyl)amino]sulfonyl}thiophene-2-carboxylate is unique due to the presence of the 4-fluorophenyl group, which can significantly influence its chemical reactivity and biological activity. This makes it a valuable compound for various research applications and distinguishes it from other similar compounds.

Properties

IUPAC Name

methyl 3-[(4-fluorophenyl)-methylsulfamoyl]thiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12FNO4S2/c1-15(10-5-3-9(14)4-6-10)21(17,18)11-7-8-20-12(11)13(16)19-2/h3-8H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKVONDKDNCCPGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC=C(C=C1)F)S(=O)(=O)C2=C(SC=C2)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12FNO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501128890
Record name 2-Thiophenecarboxylic acid, 3-[[(4-fluorophenyl)methylamino]sulfonyl]-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501128890
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1708401-69-7
Record name 2-Thiophenecarboxylic acid, 3-[[(4-fluorophenyl)methylamino]sulfonyl]-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1708401-69-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Thiophenecarboxylic acid, 3-[[(4-fluorophenyl)methylamino]sulfonyl]-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501128890
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 3-{[(4-fluorophenyl)(methyl)amino]sulfonyl}thiophene-2-carboxylate
Reactant of Route 2
Reactant of Route 2
Methyl 3-{[(4-fluorophenyl)(methyl)amino]sulfonyl}thiophene-2-carboxylate
Reactant of Route 3
Reactant of Route 3
Methyl 3-{[(4-fluorophenyl)(methyl)amino]sulfonyl}thiophene-2-carboxylate
Reactant of Route 4
Reactant of Route 4
Methyl 3-{[(4-fluorophenyl)(methyl)amino]sulfonyl}thiophene-2-carboxylate
Reactant of Route 5
Methyl 3-{[(4-fluorophenyl)(methyl)amino]sulfonyl}thiophene-2-carboxylate
Reactant of Route 6
Methyl 3-{[(4-fluorophenyl)(methyl)amino]sulfonyl}thiophene-2-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.